molecular formula C18H20N2O2 B4927336 N'-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide

N'-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide

Cat. No.: B4927336
M. Wt: 296.4 g/mol
InChI Key: APPCJEQNMCCGFO-UHFFFAOYSA-N
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Description

N’-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide typically involves the reaction of 3-methylbenzylamine with 2-phenylethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N’-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N’-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-phenylbut-2-enamide: Shares a similar aromatic structure but differs in the amide linkage.

    N-methylphenethylamine: Similar in the phenethylamine moiety but lacks the oxamide group.

Uniqueness

N’-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide is unique due to its combination of aromatic and oxamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-6-5-9-16(12-14)13-20-18(22)17(21)19-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPCJEQNMCCGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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